REACTION_SMILES
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[Br:25][N:26]1[C:27](=[O:28])[CH2:29][CH2:30][C:31]1=[O:32].[CH3:1][n:2]1[n:3][cH:4][c:5](-[c:7]2[cH:8][c:9]3[c:10]([n:11][cH:12]2)[n:13]([S:16](=[O:17])(=[O:18])[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:14][cH:15]3)[cH:6]1.[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1>>[CH3:1][n:2]1[n:3][cH:4][c:5](-[c:7]2[cH:8][c:9]3[c:10]([n:11][cH:12]2)[n:13]([S:16](=[O:17])(=[O:18])[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:14][c:15]3[Br:25])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(-c2cnc3c(ccn3S(=O)(=O)c3ccccc3)c2)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cn1cc(-c2cnc3c(c2)c(Br)cn3S(=O)(=O)c2ccccc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |